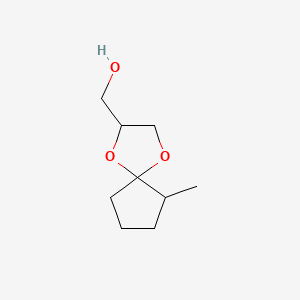
6-Methyl-1,4-dioxaspiro(4.4)nonane-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,4-dioxaspiro(44)nonane-2-methanol is an organic compound with the molecular formula C9H16O3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4-dioxaspiro(4.4)nonane-2-methanol typically involves the reaction of aliphatic compounds or lactones. One common method is the condensation of two molecules of a lactone in the presence of sodium ethoxide, followed by conversion to the sodium salt of a spiroketal acid and subsequent decarboxylation . Another method involves the use of y,y’-dihydroxy ketones, which are refluxed with potassium carbonate solution to yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of efficient catalysts and optimization of reaction conditions, are likely applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,4-dioxaspiro(4.4)nonane-2-methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-Methyl-1,4-dioxaspiro(4.4)nonane-2-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-1,4-dioxaspiro(4.4)nonane-2-methanol involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to interact with enzymes and receptors in unique ways, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with proteins and other biomolecules is of particular interest .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro(4.4)nonane: A similar spiro compound with a different substitution pattern.
2-Ethyl-1,6-dioxaspiro(4.4)nonane: Another spiro compound with an ethyl group instead of a methyl group.
Uniqueness
6-Methyl-1,4-dioxaspiro(4.4)nonane-2-methanol is unique due to its specific substitution pattern and the presence of a methanol group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
63917-46-4 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(9-methyl-1,4-dioxaspiro[4.4]nonan-3-yl)methanol |
InChI |
InChI=1S/C9H16O3/c1-7-3-2-4-9(7)11-6-8(5-10)12-9/h7-8,10H,2-6H2,1H3 |
InChI Key |
SKUIGVFPSLMMNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC12OCC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















